molecular formula C18H27NO3 B295000 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate

1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate

Cat. No.: B295000
M. Wt: 305.4 g/mol
InChI Key: BEXIDRCZUGWGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate, also known as MBPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBPB is a white powder that is soluble in organic solvents and has a molecular weight of 337.47 g/mol.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. By inhibiting the activity of histone deacetylases, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in mice. However, the toxicity and pharmacokinetics of this compound have not been fully studied.

Advantages and Limitations for Lab Experiments

1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, this compound has limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the toxicity and pharmacokinetics of this compound have not been fully studied, which makes it difficult to determine appropriate dosages for experiments.

Future Directions

There are several future directions for the study of 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate. One direction is to study the toxicity and pharmacokinetics of this compound in more detail. This will help to determine appropriate dosages for experiments and potential clinical applications. Another direction is to study the mechanism of action of this compound in more detail. This will help to design experiments that target specific pathways and potentially develop new drugs. Additionally, this compound can be used as a building block for the synthesis of new materials, which opens up new possibilities for material science research.

Synthesis Methods

1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate can be synthesized through a multi-step process. The first step involves the reaction between 4-tert-butylbenzoic acid and thionyl chloride to form 4-tert-butylbenzoyl chloride. The second step involves the reaction between 4-tert-butylbenzoyl chloride and morpholine to form this compound. The purity of this compound can be increased through recrystallization.

Scientific Research Applications

1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate has shown potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. In drug discovery, this compound has been studied for its potential as a scaffold for the development of new drugs. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-yl 4-tert-butylbenzoate

InChI

InChI=1S/C18H27NO3/c1-14(13-19-9-11-21-12-10-19)22-17(20)15-5-7-16(8-6-15)18(2,3)4/h5-8,14H,9-13H2,1-4H3

InChI Key

BEXIDRCZUGWGPI-UHFFFAOYSA-N

SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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